扎西替滨

描述

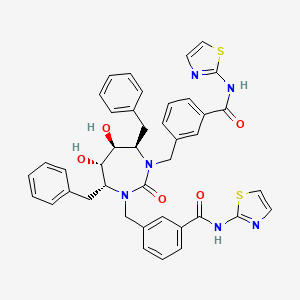

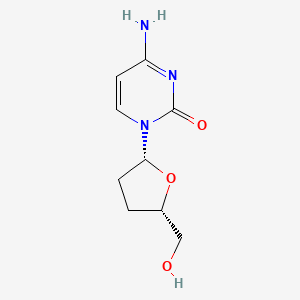

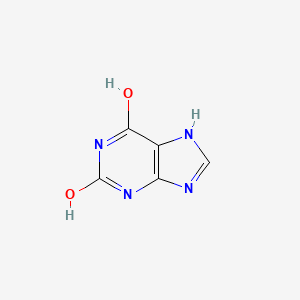

扎西他滨,也称为2’,3’-二脱氧胞苷,是一种核苷类似物逆转录酶抑制剂(NRTI),曾用于治疗HIV/AIDS。它以商品名Hivid销售。 扎西他滨是美国食品药品监督管理局(FDA)批准的第三种用于治疗HIV/AIDS的抗逆转录病毒药物 . 由于其与其他NRTI相比效力较低,且与严重不良事件相关,因此现在很少使用,并且在许多国家已被停用 .

作用机制

科学研究应用

扎西他滨已被广泛研究其抗病毒特性,特别是针对HIV。 它已被用于与其他抗逆转录病毒药物联合使用以增强其疗效 . 研究还探索了它在分子生物学中的应用,作为研究DNA合成和修复机制的工具 .

生化分析

Biochemical Properties

Zalcitabine inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate deoxyguanosine triphosphate (dGTP) and by its incorporation into viral DNA . This results in the termination of viral DNA growth . The compound is a potent inhibitor of HIV replication at low concentrations .

Cellular Effects

Zalcitabine exerts its effects on various types of cells, including T cells and other HIV target cells . It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, which is crucial for the replication of the virus . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Zalcitabine exerts its effects at the molecular level through its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP). This metabolite interferes with viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), as well as incorporating into viral DNA .

Temporal Effects in Laboratory Settings

It is known that Zalcitabine is a potent inhibitor of HIV replication at low concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Zalcitabine vary with different dosages . For instance, Zalcitabine was administered to rats via an intravenous injection (20 mg/kg) in the presence or absence of ketoprofen or naproxen (20 mg/kg), and the pharmacokinetic parameters were determined .

Metabolic Pathways

Zalcitabine is not reported to undergo significant hepatic metabolism; it is mainly phosphorylated intracellularly to zalcitabine triphosphate, the active substrate for HIV-reverse transcriptase .

Transport and Distribution

Zalcitabine is distributed within cells and tissues . It is predominantly eliminated by the renal route, with a half-life of 2 hours .

Subcellular Localization

It is known that Zalcitabine is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .

准备方法

扎西他滨通过多步化学过程合成。 合成涉及将胞苷转化为2’,3’-二脱氧胞苷,方法是用氢原子取代2’和3’位的羟基 . 反应条件通常涉及使用保护基团来防止分子上其他位置发生不必要的反应。 扎西他滨的工业生产方法涉及使用类似反应条件的大规模化学合成,但针对更高的产量和纯度进行了优化 .

化学反应分析

扎西他滨经历了几种类型的化学反应,包括:

氧化: 扎西他滨可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将扎西他滨转化为其还原形式。

取代: 扎西他滨可以进行取代反应,其中分子中的一个或多个原子被其他原子或基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应.

相似化合物的比较

属性

IUPAC Name |

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREGKURFCTUGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC(=NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928175 | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7481-89-2, 133525-08-3 | |

| Record name | 2',3'-DIDEOXYCYTIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)